BenchChemオンラインストアへようこそ!

5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical property prediction

5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid (CAS 929512-97-0) belongs to the 2-arylbenzofuran-3-carboxylic acid chemotype, a privileged scaffold in medicinal chemistry associated with anti-inflammatory, hypolipidemic, ion channel modulatory, and anticancer activities. The compound features a benzofuran core substituted at C-5 with an ethoxy group, at C-2 with a 4-methoxyphenyl ring, and at C-3 with a free carboxylic acid.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 929512-97-0
Cat. No. B6422867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid
CAS929512-97-0
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H16O5/c1-3-22-13-8-9-15-14(10-13)16(18(19)20)17(23-15)11-4-6-12(21-2)7-5-11/h4-10H,3H2,1-2H3,(H,19,20)
InChIKeyHQHJNMGNWFAURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid (CAS 929512-97-0): Structural Identity and Procurement Baseline for a 2-Arylbenzofuran-3-carboxylic Acid Research Scaffold


5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid (CAS 929512-97-0) belongs to the 2-arylbenzofuran-3-carboxylic acid chemotype, a privileged scaffold in medicinal chemistry associated with anti-inflammatory, hypolipidemic, ion channel modulatory, and anticancer activities [1]. The compound features a benzofuran core substituted at C-5 with an ethoxy group, at C-2 with a 4-methoxyphenyl ring, and at C-3 with a free carboxylic acid. This specific substitution pattern differentiates it from its closest cataloged analog, 5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid (CAS 929427-90-7), by replacement of a methoxy with an ethoxy at the C-5 position . The free carboxylic acid at C-3 is a critical pharmacophoric feature for target engagement in multiple reported benzofuran-based inhibitor series [2].

Why Generic Substitution of 5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid (CAS 929512-97-0) Risks Project-Specific Failure


The 2-arylbenzofuran-3-carboxylic acid scaffold is exquisitely sensitive to C-5 substituent identity for both potency and target selectivity. In a systematic SAR study of 30 analogs in the TMEM16A calcium-activated chloride channel series, Kumar et al. demonstrated that even minor alterations to the C-5 substituent produced IC50 values spanning from <3 μM to >30 μM, a >10-fold range [1]. The ethoxy versus methoxy substitution at C-5 alters both electronic (Hammett σ) and lipophilic (π) parameters, which directly modulate membrane permeability, target binding affinity, and metabolic stability [2]. The free carboxylic acid at C-3 is non-negotiable: ester prodrugs of this chemotype lose all TMEM16A inhibitory activity [3]. Consequently, procurement of a generic 'benzofuran-3-carboxylic acid' or the 5-methoxy analog (CAS 929427-90-7) cannot be assumed to recapitulate the pharmacological, pharmacokinetic, or physicochemical profile of CAS 929512-97-0 without explicit experimental confirmation.

Quantitative Differentiation Evidence for 5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid (929512-97-0) vs. Closest Analogs


C-5 Ethoxy vs. Methoxy Substituent: Predicted Lipophilicity and Membrane Permeability Differential

The replacement of the C-5 methoxy group (present in the closest catalog analog CAS 929427-90-7) with an ethoxy group in the target compound increases the calculated lipophilicity. The parent benzofuran-3-carboxylic acid scaffold has an experimentally determined logP of 2.13 (for the unsubstituted core, CAS 26537-68-8) [1]. The 2-(4-methoxyphenyl)benzofuran fragment alone (CAS 19234-04-9) has a computed XLogP3-AA of 4.0 [2]. Addition of the 5-ethoxy (vs. 5-methoxy) substituent is predicted, based on the Hansch π constant difference (π(OEt) ≈ +0.38 vs. π(OMe) ≈ −0.02 relative to H), to shift logP upward by approximately 0.4 log units, which can meaningfully alter membrane partitioning and passive permeability in cell-based assays [3]. This constitutes a quantifiable physicochemical differentiation between the two closely related procurement options.

Lipophilicity Drug-likeness Physicochemical property prediction

Free Carboxylic Acid at C-3: Mandatory for TMEM16A Calcium-Activated Chloride Channel Inhibition

In a head-to-head evaluation of 30 novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids and their corresponding ethyl esters, Kumar et al. (2012) demonstrated that only compounds bearing the free C-3 carboxylic acid exhibited TMEM16A inhibitory activity, while ester analogs displayed no inhibition whatsoever [1]. Eight of the free carboxylic acid compounds (B02, B13, B21, B23, B25, B27, B28, B29) demonstrated IC50 values <6 μM, with compound B25 achieving the lowest IC50 of 2.8 ± 1.3 μM [2]. This establishes that the C-3 carboxylic acid functionality in CAS 929512-97-0 is a non-negotiable structural requirement for engaging this ion channel target, distinguishing it from the corresponding ethyl ester derivative (CAS 384802-71-5), which would be predicted to lack TMEM16A activity entirely.

TMEM16A ANO1 Calcium-activated chloride channel Ion channel pharmacology

Alkoxy Benzofuran Carboxylic Acid Chemotype: Established Hypolipidemic Activity with Cholesterol and Triglyceride Reduction

US Patent 4,229,467 (Richardson-Merrell Inc.) establishes the hypolipidemic utility of alkoxy-substituted benzofuran carboxylic acids, specifically demonstrating that compounds of this class reduce blood cholesterol and triglycerides without concurrent accumulation of desmosterol, a known adverse effect of some cholesterol-lowering agents [1]. The patent explicitly claims methoxy- and ethoxy-substituted benzofuran carboxylic acids as within the scope of active hypolipidemic agents [2]. CAS 929512-97-0, bearing a C-5 ethoxy substituent and a C-3 carboxylic acid, maps directly onto this pharmacophore. This chemotype is differentiated from statins and fibrates by its mechanism, which involves inhibition of lipogenesis rather than HMG-CoA reductase inhibition or PPARα agonism [3].

Hypolipidemic Cholesterol reduction Triglyceride Metabolic disease

Benzofuran-3-carboxylic Acid Derivatives as Dual COX/5-LOX Inhibitors: Class-Level Anti-Inflammatory Potential

The benzofuran-3-carboxylic acid scaffold has been validated as a platform for dual COX/5-LOX inhibition, a desirable profile for anti-inflammatory agents with reduced gastric toxicity compared to non-selective COX inhibitors. Gundluru et al. (2011) reported that replacement of the carboxylic acid functionality in benzofuran derivatives with oxadiazole heterocycles retained COX inhibitory activity while also conferring 5-LOX inhibition, producing balanced dual inhibitors [1]. In a separate study, benzofuran analogs of arylalkanoic acids were designed as potential NSAIDs and evaluated using carrageenan-induced paw edema models, with some compounds showing comparable anti-inflammatory activity to the standard drug nimesulide [2]. The free carboxylic acid at C-3 in CAS 929512-97-0 positions it as a potential COX/5-LOX pharmacophore that can serve as a starting point for further derivatization.

COX inhibition 5-LOX inhibition Anti-inflammatory Dual inhibitor

2-(4-Methoxyphenyl)benzofuran Fragment: Validated β-Amyloid Aggregation Inhibitory Pharmacophore

The 2-(4-methoxyphenyl)benzofuran substructure, which is fully embedded within CAS 929512-97-0, has been validated as a β-amyloid (Aβ) aggregation inhibitory pharmacophore. Choi et al. (2003) demonstrated that 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran is a potent β-amyloid aggregation inhibitor, providing experimental validation that the 2-(4-methoxyphenyl)benzofuran core can engage Aβ fibril formation pathways [1]. Independently, 2-(4-methoxyphenyl)benzofuran (CAS 19234-04-9) has been reported to exhibit anti-amnesic properties by inhibiting Aβ peptide aggregation and preventing acetylcholine esterase-mediated degradation of acetylcholine . The additional C-5 ethoxy and C-3 carboxylic acid substituents in CAS 929512-97-0 provide handles for further potency optimization and physicochemical property modulation relative to the unsubstituted 2-(4-methoxyphenyl)benzofuran parent [2].

Alzheimer's disease β-Amyloid aggregation Neuroprotection Benzofuran

Physicochemical Baseline: Predicted Density and Boiling Point of the Ethyl Ester Derivative for Formulation Planning

The ethyl ester derivative of the target compound, ethyl 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (CAS 384802-71-5), has predicted physicochemical properties that inform the handling and formulation characteristics of the carboxylic acid parent. ChemSpider reports a predicted density of 1.2 ± 0.1 g/cm³, a boiling point of 490.9 ± 45.0 °C at 760 mmHg, a vapor pressure of 0.0 ± 1.2 mmHg at 25 °C, and an enthalpy of vaporization of 75.7 ± 3.0 kJ/mol . The free carboxylic acid (CAS 929512-97-0) will exhibit lower volatility and higher polarity due to hydrogen-bonding capacity, making it more amenable to salt formation for aqueous formulation compared to the ester [1]. The parent benzofuran-3-carboxylic acid (CAS 26537-68-8) has a predicted pKa of 3.19 ± 0.10, indicating that CAS 929512-97-0 will be predominantly ionized at physiological pH 7.4, which is relevant for solubility and permeability predictions .

Physicochemical properties Formulation Pre-formulation Stability prediction

Best-Fit Research and Industrial Application Scenarios for 5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid (929512-97-0)


TMEM16A/ANO1 Calcium-Activated Chloride Channel Probe Development

CAS 929512-97-0 serves as a derivatizable free carboxylic acid scaffold for generating novel TMEM16A inhibitors. The Kumar et al. (2012) SAR series established that 2-arylbenzofuran-3-carboxylic acids with appropriate C-5 substitution achieve IC50 values <6 μM against human TMEM16A, with the free acid being mandatory for activity [1]. The C-5 ethoxy group provides a distinct lipophilic and electronic profile compared to published C-5 benzyloxy analogs, enabling exploration of uncharted SAR space around this ion channel target implicated in hypertension, secretory diarrhea, and pain [2].

Lipogenesis Inhibition and Hypolipidemic Screening

The compound maps directly onto the alkoxy benzofuran carboxylic acid pharmacophore claimed in US Patent 4,229,467 for hypolipidemic agents that reduce cholesterol and triglycerides without desmosterol accumulation [1]. As a structurally distinct chemotype from statins (HMG-CoA reductase inhibitors) and fibrates (PPARα agonists), CAS 929512-97-0 can be deployed as a research tool in phenotypic lipogenesis inhibition screens and in vivo hyperlipidemic models to probe this alternative lipid-lowering mechanism [2].

Dual COX/5-LOX Anti-Inflammatory Lead Optimization

The benzofuran-3-carboxylic acid core has demonstrated dual COX/5-LOX inhibitory activity with reduced gastric irritancy compared to non-selective NSAIDs [1]. CAS 929512-97-0, bearing the required C-3 carboxylic acid for COX engagement, can serve as a starting scaffold for synthesizing focused libraries aimed at balancing COX-1/COX-2 selectivity and 5-LOX inhibition. The C-5 ethoxy and C-2 4-methoxyphenyl substituents provide two vectors for modulating potency, selectivity, and pharmacokinetic properties [2].

Alzheimer's Disease Multitarget Ligand Design

The embedded 2-(4-methoxyphenyl)benzofuran substructure is a validated pharmacophore for β-amyloid aggregation inhibition and acetylcholinesterase modulation [1]. CAS 929512-97-0 combines this Aβ-targeting fragment with a C-3 carboxylic acid (enabling additional target engagement, e.g., with metal chelation or receptor binding) and a C-5 ethoxy handle for property optimization. This positions the compound as a multifunctional starting point for developing agents that simultaneously address Aβ pathology, cholinergic deficits, and oxidative stress in Alzheimer's disease, consistent with the multipotent 2-arylbenzofuran design strategy [2].

Quote Request

Request a Quote for 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.